molecular formula C21H25N3O5S B2827290 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 872880-96-1

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2827290
CAS No.: 872880-96-1
M. Wt: 431.51
InChI Key: FPMZWMVMJKFDHS-UHFFFAOYSA-N
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Description

N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex synthetic compound designed for research applications. It features a 1,3-oxazinan core scaffold bearing a benzenesulfonyl group and an ethanediamide (oxalamide) linker connecting to a (4-methylphenyl)methyl substituent. This structural motif is characteristic of sulfonamide derivatives, a class known for their potential in medicinal chemistry and chemical biology. Compounds with this core structure are frequently investigated for their ability to interact with enzymatic targets. In research settings, this compound serves as a valuable building block or lead compound for developing novel therapeutic agents. Its structure aligns with those studied for targeting receptor tyrosine kinases (RTKs), which are crucial in cellular processes like proliferation and survival, and are important targets in areas such as oncology research . Furthermore, the benzenesulfonamide group is a recognized pharmacophore in the development of potent enzyme inhibitors, including carbonic anhydrase inhibitors . Researchers can utilize this compound to explore structure-activity relationships (SAR), mechanism of action studies, and for screening in various biochemical assays. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-16-8-10-17(11-9-16)14-22-20(25)21(26)23-15-19-24(12-5-13-29-19)30(27,28)18-6-3-2-4-7-18/h2-4,6-11,19H,5,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZWMVMJKFDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride and a base such as triethylamine.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.

    Formation of the Oxalamide: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Fluorinated Sulfonyl Analogs

  • N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide (): Molecular Formula: C22H26FN3O6S Key Differences: Substitution of benzene with a 4-fluorophenylsulfonyl group and a 2-methoxyphenylethyl chain.
  • N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ():

    • Molecular Formula : C17H24FN3O5S
    • Key Differences : Shorter alkyl chain (2-methylpropyl vs. 4-methylphenylmethyl) and a 4-fluorobenzenesulfonyl group.
    • Implications : Reduced molecular weight (401.45 g/mol) and altered lipophilicity may affect membrane permeability .

Methyl-Substituted Sulfonyl Derivatives

  • N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide ():
    • Molecular Formula : C22H26FN3O6S
    • Key Differences : Introduction of a 2-methyl group on the fluorophenyl ring and a 2-methoxybenzyl substituent.
    • Implications : Steric hindrance from the methyl group may restrict conformational flexibility, while the methoxy group could enhance hydrogen-bonding capacity .

Heterocyclic Core Variants

  • 3-{3-[(Benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[2-(4-methylphenyl)ethyl]propanamide ():
    • Molecular Formula : C22H24N4O4S
    • Key Differences : Replacement of the 1,3-oxazinan ring with a 1,2,4-oxadiazole core.
    • Implications : The oxadiazole’s electron-deficient nature may improve oxidative stability but reduce nucleophilic reactivity compared to the oxazinan-based parent compound .

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Parent Compound 481.17 Benzenesulfonyl, 4-methylphenylmethyl ~3.2
Fluorinated Analog () 479.52 4-Fluorophenylsulfonyl ~2.8
Methylpropyl Derivative () 401.45 4-Fluorobenzenesulfonyl, 2-methylpropyl ~2.5

*LogP estimated using fragment-based methods.

Key Research Findings

  • Structural Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Fluorine or sulfonyl groups enhance resistance to nucleophilic attack.
    • Alkyl Chain Length : Longer chains (e.g., 4-methylphenylmethyl) increase lipophilicity but may reduce solubility .
  • Unresolved Questions: Limited data on the parent compound’s crystallography or in vitro bioactivity necessitates further study.

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide (CAS Number: 872881-07-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H30N4O6SC_{20}H_{30}N_{4}O_{6}S, with a molecular weight of 454.5 g/mol. The structure features a benzenesulfonyl group and an oxazinan ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₃₁N₅O₅S
Molecular Weight454.5 g/mol
CAS Number872881-07-7
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies on related oxazinonaphthalene derivatives have shown promising results in inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells such as A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) .

Key Findings:

  • Cytotoxic Activity: Compounds similar to this class demonstrated IC50 values ranging from 4.47 to 52.8 μM against multiple cancer cell lines.
  • Mechanism of Action: The interaction with tubulin is crucial; these compounds disrupt microtubule dynamics, which is essential for cell division .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, notably enzymes or receptors involved in cancer progression. The benzenesulfonyl group enhances binding affinity, while the oxazinan ring contributes to additional interactions that modulate target activity .

Study on Related Compounds

A study focused on a series of oxazinonaphthalene derivatives demonstrated their ability to induce apoptosis in resistant cancer cell lines. The compounds were evaluated for their effects on cell proliferation and their mechanisms involving tubulin inhibition .

Results Summary:

  • Cell Lines Tested: A2780, MCF-7, A2780/RCIS (cisplatin-resistant), MCF-7/MX (mitoxantrone-resistant).
  • Cell Cycle Analysis: Flow cytometry revealed G2/M phase arrest in treated cells.
  • Molecular Docking: Docking studies indicated strong binding affinity to the colchicine site on tubulin .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide, and how do reaction conditions influence yield?

  • The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) with an oxazinan intermediate, followed by sequential amidation. Reaction optimization includes controlling temperature (0–5°C for sulfonylation) and using catalysts like triethylamine to stabilize intermediates . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1.2 for sulfonyl chloride to oxazinan) are critical for minimizing side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., sulfonyl at δ 7.5–8.5 ppm for aromatic protons, oxazinan methylene at δ 3.1–3.5 ppm) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry, particularly for the oxazinan ring conformation and sulfonyl group orientation . Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 493.5 calculated vs. observed) .

Q. What role do the benzenesulfonyl and 4-methylbenzyl groups play in the compound’s reactivity?

  • The benzenesulfonyl group enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or alcohols). The 4-methylbenzyl moiety contributes to lipophilicity, influencing solubility in organic solvents (logP ~2.8) and intermolecular interactions in crystal packing . Both groups stabilize intermediates during multi-step syntheses via resonance and inductive effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between predicted and observed bond angles in the oxazinan ring?

  • Discrepancies often arise from torsional strain in the oxazinan ring. Use Hirshfeld surface analysis to assess intermolecular forces (e.g., C–H···O interactions) that distort bond angles. Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental X-ray data to quantify strain energy (typically <5 kcal/mol). Refinement in SHELXL with TWIN/BASF commands corrects for twinning or disorder .

Q. What strategies optimize the compound’s biological activity while minimizing off-target effects in in vitro assays?

  • Structure-activity relationship (SAR) studies : Modify the 4-methylphenyl group to introduce electron-withdrawing substituents (e.g., -NO₂) to enhance binding to target enzymes (IC₅₀ reduction from 12 µM to 4 µM). Proteomics profiling (e.g., kinome-wide screening) identifies off-target kinase inhibition. Use molecular dynamics simulations (AMBER) to predict binding stability in active sites .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • In polar solvents (e.g., DMSO), the compound undergoes hydrolysis at the ethanediamide linkage (t₁/₂ = 14 days at pH 7.4). Non-polar solvents (e.g., hexane) extend stability (t₁/₂ >60 days). Buffering at pH 5–6 (acetate buffer) minimizes degradation, as shown by HPLC tracking of degradation products (e.g., benzenesulfonic acid) .

Methodological Guidance

Designing experiments to analyze conflicting bioactivity data between anti-inflammatory and cytotoxic effects

  • Dose-response profiling : Test concentrations from 0.1–100 µM in primary macrophages (anti-inflammatory IL-6 suppression) vs. HepG2 cells (MTT assay for cytotoxicity). Mechanistic studies : Use siRNA knockdown of NF-κB/p53 pathways to isolate target-specific effects. Cross-validate with in silico toxicity predictors (e.g., ProTox-II) .

Overcoming low yields in the final amidation step of the synthesis

  • Activation reagents : Replace EDCl/HOBt with HATU for higher coupling efficiency (yield increases from 45% to 72%). Microwave-assisted synthesis (80°C, 20 min) reduces reaction time and byproduct formation. Purify via preparative HPLC (C18 column, 70% MeCN in H₂O) to isolate the product .

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